3-Azidopropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azidopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447518 | |
| Record name | Propanal, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58503-60-9 | |
| Record name | Propanal, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azidopropanal
Established Synthetic Pathways
Two principal routes have been established for the synthesis of 3-azidopropanal: direct nucleophilic substitution and a two-step oxidative approach.
Nucleophilic Substitution of Halogenated Propanals
A common and direct method for preparing this compound involves the nucleophilic substitution of a halogen atom in a 3-halopropanal, such as 3-chloropropanal (B96773) or 3-bromopropanal, with an azide (B81097) ion (N₃⁻). This reaction is a cornerstone in the synthesis of organic azides.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the azide nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step. The SN2 pathway is characterized by an inversion of stereochemistry at the reaction center, though for an achiral molecule like 3-halopropanal, this does not result in a change in optical activity. The azide ion is an excellent nucleophile for SN2 reactions due to its high charge density and relatively low basicity. masterorganicchemistry.com
The choice of solvent significantly influences the rate and efficiency of the nucleophilic substitution. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred. researchgate.net These solvents are effective at solvating the cation of the azide salt (e.g., Na⁺ from NaN₃) while leaving the azide anion relatively "bare" and highly nucleophilic. wikipedia.org This enhances the reaction rate. In contrast, protic solvents can form hydrogen bonds with the azide anion, stabilizing it and reducing its nucleophilicity, which slows down the reaction. wikipedia.org The reaction kinetics typically follow a second-order rate law, being dependent on the concentrations of both the halogenated propanal and the azide salt. rsc.org
The following table illustrates the effect of solvent polarity on the reaction rate of a typical SN2 reaction involving an azide nucleophile. wikipedia.org
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Methanol (B129727) (Protic) | 33 | 1 |
| Water (Protic) | 80 | 7 |
| DMSO (Aprotic) | 47 | 1300 |
| DMF (Aprotic) | 37 | 2800 |
This table is illustrative and based on general principles of SN2 reactions with azide nucleophiles.
To maximize the yield of this compound, several factors can be optimized. Using a molar excess of the azide salt, such as sodium azide (NaN₃), can help drive the reaction to completion. google.com Reaction temperature is another critical parameter; heating the reaction mixture, often to around 65-80°C, increases the reaction rate. amazonaws.com The use of a phase transfer catalyst, like tetrabutylammonium (B224687) hydrogensulfate, can be beneficial, especially in biphasic solvent systems, to facilitate the transfer of the azide anion into the organic phase. google.comrsc.org
Purification of the resulting this compound typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent like diethyl ether. rsc.org Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel. amazonaws.com
Solvent Effects and Reaction Kinetics
Oxidative Transformation of 3-Azidopropanol Precursors
An alternative and often advantageous route to this compound is the oxidation of a 3-azidopropanol precursor. This method is particularly useful when the starting material is more readily available or when the direct azidation of the aldehyde is problematic.
This synthetic strategy involves a two-step process starting from a halogenated propanol (B110389), such as 3-chloropropanol or 3-bromopropanol. itu.edu.tr
Step 1: Synthesis of 3-Azidopropanol
The first step is the conversion of the halogenated propanol to 3-azidopropanol. This is achieved through a nucleophilic substitution reaction where the halide is displaced by an azide ion. google.comrsc.org The reaction is typically carried out by treating the halopropanol with sodium azide in a suitable solvent system, such as a mixture of acetone (B3395972) and water or dimethylformamide. amazonaws.comitu.edu.tr Refluxing the mixture for several hours generally leads to a high yield of 3-azidopropanol. google.com
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Chloropropanol | NaN₃, Tetrabutylammonium hydrogensulfate | Water | 80 | 24 | 95 rsc.org |
| 3-Bromopropanol | NaN₃ | Acetone/Water | 70 | 12 | 70-78 |
| 3-Chloropropanol | NaN₃ | DMF | 65 | 22 | 83 amazonaws.com |
Step 2: Oxidation to this compound
The second step involves the oxidation of the primary alcohol group of 3-azidopropanol to an aldehyde. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this purpose is Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (CH₂Cl₂). amazonaws.com The reaction is typically run at room temperature for a short duration. amazonaws.com Another option is using pyridinium (B92312) chlorochromate (PCC) at low temperatures. Following the oxidation, the crude this compound is purified, often by filtration through a pad of celite or silica gel followed by column chromatography. amazonaws.com
| Starting Alcohol | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| 3-Azidopropanol | Dess-Martin periodinane | CH₂Cl₂ | Room Temp. | 1 h | 92 amazonaws.com |
| 3-Azidopropanol | Pyridinium chlorochromate (PCC) | CH₂Cl₂ | -60°C | - | ~60-70 |
This two-step sequence provides a reliable and often high-yielding route to this compound, avoiding potential complications associated with the direct handling of the more reactive halogenated propanals.
Selective Oxidation Reagents and Conditions (e.g., Pyridinium Chlorochromate)
The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid is a critical step in the synthesis of this compound. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation. The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) at controlled, often low, temperatures to ensure selectivity. For instance, the oxidation of 3-azidopropanol to this compound can be effectively achieved using PCC in CH₂Cl₂ at a temperature of -60°C. Another reagent that has been successfully employed for this conversion is Dess-Martin periodinane. In one documented procedure, 3-azidopropanol was dissolved in dry dichloromethane and treated with Dess-Martin periodinane at room temperature for one hour, resulting in a 92% yield of this compound after purification. amazonaws.com
Below is a table summarizing the reaction conditions for the oxidation of 3-azidopropanol:
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | -60°C | - | ~60-70% |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | 1 hour | 92% |
Control of Over-Oxidation and Side Reactions
A primary challenge in the synthesis of aldehydes from primary alcohols is the potential for over-oxidation to the corresponding carboxylic acid. The choice of a mild and selective oxidizing agent is paramount to prevent this unwanted side reaction. Reagents like PCC are favored because they generally stop the oxidation at the aldehyde stage.
The reaction conditions also play a crucial role in controlling the outcome. Conducting the oxidation at low temperatures, such as the -60°C used with PCC, helps to minimize the energy available for further oxidation and other potential side reactions, such as the decomposition of the azide group. Similarly, careful control of the reaction time is important; prolonged reaction times can increase the likelihood of by-product formation. The use of Dess-Martin periodinane under mild conditions (room temperature for 1 hour) also demonstrates effective control, leading to a high yield of the desired aldehyde. amazonaws.com
Emerging and Advanced Synthetic Approaches
Beyond traditional oxidation methods, research is ongoing to develop more direct and sustainable routes to aldehydes like this compound.
Direct C-H Azidation Strategies
Direct C-H azidation of aldehydes represents a more atom-economical approach to synthesizing acyl azides, which can be precursors to or share similar functionalities with this compound. researchgate.net This method avoids the pre-functionalization of the starting material. For example, various aldehydes can undergo direct C-H bond azidation using trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant like chromium trioxide. nih.gov Another approach involves the use of azidobenziodoxolone, a thermally stable azide source, catalyzed by tetra-n-butylammonium iodide at room temperature. researchgate.net While these methods have been demonstrated for a range of aldehydes, their specific application to produce this compound directly from propanal would require further investigation, particularly concerning the chemoselectivity and stability of the azide group under the reaction conditions.
Biocatalytic Routes to Aldehyde Formation from Azides
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. symeres.com
Recent breakthroughs have demonstrated the ability of engineered heme-containing proteins, such as myoglobin (B1173299) variants, to catalyze the conversion of primary azides directly to aldehydes. rsc.orgrsc.org This represents a novel and efficient biocatalytic transformation. rsc.org By engineering the active site of myoglobin, specifically through mutagenesis of the distal histidine residue, researchers have developed biocatalysts capable of this conversion with high efficiency and selectivity for a variety of aryl-substituted primary azides. rsc.org These engineered enzymes can achieve high turnover numbers, making the process potentially scalable. rsc.orgrochester.edu Similar reactivity has been explored in other hemoproteins, with engineered variants of cytochrome P450 (CYP102A1) also showing promise as efficient biocatalysts for this transformation. rochester.edunih.govscispace.com
Understanding the mechanism of these biocatalytic reactions is crucial for their further development. Studies involving kinetic isotope effects, isotope labeling, and substrate binding experiments have shed light on the pathway for the myoglobin-catalyzed oxidation of azides to aldehydes. rsc.orgrsc.org The proposed mechanism involves the heme-catalyzed decomposition of the organic azide. rsc.org This is followed by the deprotonation of the alpha-hydrogen to form an aldimine intermediate. rsc.orgrsc.org Subsequent hydrolysis of this aldimine releases the final aldehyde product. rsc.orgrsc.org This mechanistic understanding can guide the future design and optimization of these biocatalysts for broader applications in organic synthesis. rsc.orgresearchgate.net
Engineered Enzyme Systems (e.g., Myoglobin Variants)
Flow Chemistry Applications in this compound Synthesis
The application of flow chemistry to the synthesis of this compound, particularly in the oxidation of its precursor 3-azidopropanol, represents a significant advancement over traditional batch methods. Continuous-flow reactors offer enhanced safety, precise control over reaction parameters, and potential for higher yields and purity. The primary advantage in handling azido (B1232118) compounds is the minimization of the reactor volume, which significantly mitigates the risks associated with the accumulation of potentially explosive intermediates. beilstein-journals.orgacs.org
The synthesis of this compound in a flow system typically involves the continuous oxidation of 3-azidopropanol. Several established methods for alcohol oxidation have been successfully translated to flow chemistry, any of which could be adapted for this specific transformation. These include reactions utilizing immobilized reagents in packed-bed reactors or employing soluble reagents in coil reactors.
One of the most common and effective approaches for the selective oxidation of primary alcohols to aldehydes in continuous flow is the use of immobilized oxidizing agents. Packed-bed reactors, filled with a solid-supported oxidant, are a cornerstone of this methodology. nih.govbeilstein-journals.org These reactors facilitate a straightforward process where a solution of the alcohol is passed through the bed, and the product emerges continuously, simplifying purification as the reagent is contained within the reactor.
A prominent example of this is the use of immobilized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, which catalyzes the oxidation of alcohols in the presence of a stoichiometric oxidant like sodium hypochlorite. acs.orgbeilstein-journals.orgrsc.org In a flow setup, a resin-bound TEMPO catalyst can be packed into a column. A solution of 3-azidopropanol and a co-oxidant can then be flowed through this reactor to yield this compound. This method is noted for its high selectivity for aldehydes and the ease of catalyst recycling. beilstein-journals.org
The table below outlines a hypothetical flow process for the TEMPO-catalyzed oxidation of 3-azidopropanol based on established methodologies for other primary alcohols.
Table 1: Representative Parameters for Continuous-Flow TEMPO-Catalyzed Oxidation of 3-Azidopropanol
| Parameter | Value | Reference for Analogy |
|---|---|---|
| Reactor Type | Packed-Bed Reactor (PBR) | beilstein-journals.org |
| Catalyst | Immobilized TEMPO on Resin | beilstein-journals.org |
| Substrate | 3-Azidopropanol (0.2 M in CH₂Cl₂) | beilstein-journals.org |
| Oxidant | Aqueous NaOCl (0.25 M) with KBr | beilstein-journals.org |
| Flow Rate (Organic) | 44 µL min⁻¹ | beilstein-journals.org |
| Flow Rate (Aqueous) | 56 µL min⁻¹ | beilstein-journals.org |
| Residence Time | < 5 minutes | d-nb.info |
| Temperature | 0 - 25 °C | beilstein-journals.org |
| Typical Yield | >90% | beilstein-journals.orgrsc.org |
Another powerful oxidation method adapted to flow chemistry is the Swern oxidation. beilstein-journals.orgallfordrugs.comwuxiapptec.com In batch processing, this reaction requires cryogenic temperatures (-78 °C) to control its exothermic nature and manage unstable intermediates. wuxiapptec.com Flow reactors, with their superior heat exchange capabilities, allow for the reaction to be conducted at significantly higher temperatures, often as high as 0 °C or even room temperature, and in a fraction of the time. allfordrugs.com In a flow Swern oxidation, streams of oxalyl chloride/dimethyl sulfoxide (DMSO) and the alcohol are mixed in a microreactor, and the resulting unstable intermediate is immediately reacted with a base in a subsequent segment of the flow path. This rapid generation and consumption of reactive species is a key safety feature of flow chemistry. allfordrugs.comwuxiapptec.com
The following table presents plausible conditions for a continuous-flow Swern oxidation of 3-azidopropanol.
Table 2: Plausible Conditions for Continuous-Flow Swern Oxidation of this compound
| Parameter | Value | Reference for Analogy |
|---|---|---|
| Reactor Type | Coil Reactor (e.g., PFA tubing) | allfordrugs.com |
| Reagent 1 | Oxalyl Chloride/DMSO in CH₂Cl₂ | allfordrugs.com |
| Reagent 2 | 3-Azidopropanol in CH₂Cl₂ | allfordrugs.com |
| Reagent 3 | Triethylamine in CH₂Cl₂ | allfordrugs.com |
| Temperature | -5 to 20 °C | allfordrugs.comwuxiapptec.com |
| Residence Time | < 2 minutes | allfordrugs.com |
| Typical Yield | 85-95% | beilstein-journals.orgallfordrugs.com |
Furthermore, hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP), have been successfully employed in flow systems for alcohol oxidation. wikipedia.org While DMP is known for its mild and selective nature, its use in large-scale batch synthesis can be problematic due to cost and potential instability. wikipedia.org In a flow process, a solution of the alcohol and DMP can be passed through a heated coil reactor, achieving high conversion in very short residence times. d-nb.info The precise temperature control and short reaction times in a flow reactor can lead to improved yields and selectivities compared to batch methods. d-nb.info
Reactivity Profiles and Mechanistic Studies of 3 Azidopropanal
Reactivity of the Azide (B81097) Functional Group
The chemical behavior of 3-azidopropanal is largely dictated by the reactivity of its azide (-N₃) functional group. This moiety is a versatile functional group in organic synthesis, particularly known for its participation in cycloaddition reactions. The azide group is kinetically stable, bioinert, and its small size means its incorporation into molecules does not significantly alter their structure. nih.gov These characteristics make azides like this compound valuable building blocks in various chemical applications.
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of this compound's azide group. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. Specifically, the azide group readily participates in [3+2] cycloadditions with alkynes, leading to the formation of stable 1,2,3-triazole rings. wikipedia.org This transformation is a key example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent and widely utilized reaction for forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and can produce a mixture of regioisomers. wikipedia.orgorganic-chemistry.org The CuAAC reaction, in contrast, is highly regioselective and can be performed under mild, often aqueous, conditions. organic-chemistry.org
A defining feature of the CuAAC is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway distinct from the uncatalyzed thermal cycloaddition. nih.gov
The scope of alkyne partners for the CuAAC reaction is broad, encompassing a variety of terminal alkynes. While many terminal alkynes can participate, their reactivity can be influenced by the substituents attached to the alkyne. Alkynes bearing electron-withdrawing groups, such as propiolamides and those with p-nitrophenyl substituents, have shown enhanced reactivity. nih.govmdpi.com This is attributed to their lower pKa values, which facilitates the formation of the copper-acetylide intermediate, a key step in the catalytic cycle. mdpi.comnih.gov However, even with these differences, many common propargyl compounds offer a good balance of reactivity, ease of installation, and cost-effectiveness. nih.gov It is important to note that some alkynes, particularly those prone to Michael addition or certain tertiary propargyl carbamates, may be less suitable for specific applications like bioconjugation due to side reactions or copper-induced fragmentation. nih.gov
Table 1: Examples of Alkyne Partners in CuAAC Reactions
| Alkyne Partner | Activating/Deactivating Feature | Reference |
|---|---|---|
| Phenylacetylene | Standard terminal alkyne | nih.gov |
| Propiolamides | Electron-withdrawing amide group | nih.govmdpi.com |
| p-Nitroethynylbenzene | Electron-withdrawing nitro group | mdpi.com |
| Propargyl compounds | General, cost-effective alkynes | nih.gov |
| Tertiary propargyl carbamates | Prone to copper-induced fragmentation | nih.gov |
| Alkynes with potential copper-binding moieties | Can be self-accelerating | mdpi.com |
The efficiency and success of the CuAAC reaction are often enhanced by the use of ligands that stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction rate. mdpi.com Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), were among the first and most widely used for this purpose. nih.govmdpi.com These ligands protect the Cu(I) from oxidation and disproportionation, leading to improved yields and reaction rates. mdpi.com
Subsequent research has led to the development of a variety of ligands with improved properties, such as enhanced water solubility and catalytic activity. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol was designed to have both hydrophobic and hydrophilic characteristics, making its copper complex highly active in aqueous media. mdpi.com Other notable ligand classes include tris(heteroarylmethyl)amines, 2,2′-bipyridine and 1,10-phenanthroline (B135089) derivatives, and even the natural amino acid L-histidine, which forms a less toxic copper complex. mdpi.com N-heterocyclic carbene (NHC) ligands have also been employed, with some studies showing that NHC-supported copper complexes can effectively catalyze the CuAAC reaction, sometimes involving polynuclear copper species. acs.org The choice of ligand can significantly impact the reaction's performance, particularly in complex environments like in bioconjugation. nih.govmdpi.com
The mechanism of the CuAAC is more complex than a simple concerted cycloaddition and is understood to involve multiple steps with copper acetylide intermediates. nih.gov The catalytic cycle is generally believed to be initiated by the formation of a Cu(I)-acetylide species from the terminal alkyne. nih.gov The reaction rate is often dependent on the formation of a ternary complex involving the copper catalyst, the alkyne, and the azide. nih.gov
An important alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. medchemexpress.comnih.gov The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily under physiological conditions. nih.gov
This catalyst-free nature makes SPAAC particularly valuable for applications in living systems where the toxicity of copper is a concern. nih.govnih.gov The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes. nih.gov The reactivity in SPAAC can be further tuned by modifying the structure of the cyclooctyne; for example, the introduction of electron-withdrawing fluorine atoms can enhance the reaction kinetics. nih.gov Furthermore, secondary interactions, such as those involving a boronate ester, can accelerate the reaction rate and control regioselectivity. chemrxiv.orgrsc.org While SPAAC avoids the issue of catalyst toxicity, the synthesis of strained cyclooctynes can be challenging, and the reaction rates are generally slower than those of the CuAAC. wikipedia.org
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) | None (strain-promoted) |
| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers, but often controlled by cyclooctyne structure |
| Reaction Rate | Generally very fast (rate acceleration of 10⁷ to 10⁸) organic-chemistry.org | Slower than CuAAC but sufficient for many applications |
| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this | High, suitable for in vivo applications |
| Key Advantage | High speed and regioselectivity | Catalyst-free, bioorthogonal |
| Reference | organic-chemistry.orgnih.gov | medchemexpress.comnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Design of Strained Alkyne Partners
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for toxic catalysts. magtech.com.cn The primary driving force for this reaction is the high degree of ring strain in the cycloalkyne partner, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide. magtech.com.cn
The rational design of these strained alkynes is crucial for modulating reaction kinetics and stability. magtech.com.cn Key strategies in the design of effective strained alkyne partners for reaction with azides like this compound include:
Ring Size: Cyclooctynes are the most commonly employed class of strained alkynes. Their eight-membered ring structure possesses significant angle strain, making the alkyne moiety highly reactive towards 1,3-dipolar cycloaddition with azides. Smaller cyclic alkynes are generally too unstable to be isolated, while larger rings lack sufficient strain for rapid reaction. magtech.com.cn
Fusion of Aromatic Rings: The fusion of benzene (B151609) rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DIBO) and their derivatives like dibenzoazacyclooctyne (DBCO or DIBAC), further enhances ring strain and, consequently, the reaction rate. researchgate.net
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can accelerate the cycloaddition. A notable example is the difluorinated cyclooctyne (DIFO), which exhibits rapid reaction kinetics. magtech.com.cn
Aza-Substitution: Replacing a carbon atom in the cyclooctyne ring with a nitrogen atom can improve both the stability and solubility of the alkyne while maintaining high reactivity. Bicyclo[6.1.0]nonyne (BCN) and its derivatives are examples of such designs that display excellent reaction kinetics. researchgate.net
The choice of the strained alkyne partner is therefore a critical consideration for any application, balancing the need for rapid kinetics with sufficient stability for handling and storage.
Reaction Efficiency and Bioorthogonal Compatibility
The efficiency and bioorthogonal nature of the reaction between this compound and a strained alkyne are paramount for its application in biological systems. Bioorthogonal reactions are characterized by their ability to proceed within a living organism without interfering with or being influenced by the myriad of native biochemical processes. nih.gov
The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly bioorthogonal because both the azide and the strained alkyne are abiotic functional groups that exhibit exquisite mutual reactivity under physiological conditions (aqueous environment, neutral pH, and ambient temperature). nih.gov A significant advantage of SPAAC is that it obviates the need for the cytotoxic copper(I) catalyst required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). magtech.com.cnnih.gov
The reaction efficiency is primarily dictated by the second-order rate constant, which is highly dependent on the structure of the strained alkyne. As this compound is a primary azide, its reactivity is representative of other primary azides. The steric hindrance around the azide group plays a crucial role in the reaction kinetics, particularly with more sterically demanding cyclooctynes.
Below is a data table comparing the second-order rate constants for the reaction of various strained alkynes with a primary azide, which serves as a model for the reactivity of this compound.
| Strained Alkyne | Abbreviation | Rate Constant (k₂) with Primary Azide (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Bicyclononyne | BCN | 0.012 - 0.024 | nih.gov |
| Dibenzoazacyclooctyne | DBCO/DIBAC | ~0.3 | researchgate.net |
| Azadibenzocyclooctyne | ADIBO | 0.90 | nih.gov |
| Biarylazacyclooctynone | BARAC | ~9.3 | researchgate.net |
Table 1: Comparison of second-order rate constants for the reaction of various strained alkynes with a primary azide.
The data clearly indicates that the structure of the cyclooctyne has a profound impact on the reaction rate, with BARAC being significantly faster than BCN. This tunability allows for the selection of an appropriate alkyne partner based on the specific requirements of the experiment. The high efficiency and bioorthogonality of SPAAC make the azide group in this compound a versatile chemical handle for a wide range of applications in chemical biology.
Organocatalytic Azide-Aldehyde [3+2] Cycloaddition
Beyond the well-established azide-alkyne cycloadditions, this compound can also participate in organocatalytic [3+2] cycloaddition reactions directly with its aldehyde functionality. This class of reaction involves the cycloaddition of an azide with an enol or enamine derived from an aldehyde, providing a direct, metal-free route to highly substituted 1,2,3-triazoles. nih.govresearchgate.net
Catalytic Systems and Substrate Scope
The organocatalytic azide-aldehyde [3+2] cycloaddition is typically promoted by secondary or tertiary amine catalysts. researchgate.net These catalysts facilitate the formation of a nucleophilic enamine or enolate intermediate from the aldehyde, which then undergoes cycloaddition with the azide.
Commonly used organocatalysts for this transformation include:
Secondary amines: Proline and its derivatives can catalyze the reaction through an enamine intermediate. beilstein-journals.org
Tertiary amines: Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the reaction, likely through the formation of an enolate intermediate. researchgate.net
The substrate scope for the aldehyde component is generally broad, encompassing a variety of enolizable aldehydes. nih.gov While specific studies focusing exclusively on this compound are limited, the reaction is known to proceed with other aliphatic and aromatic aldehydes. The azide partner is typically an aryl or sulfonyl azide. The reaction of this compound in this context would be an intramolecular sense, where the azide and aldehyde are part of the same molecule, or intermolecularly with another azide or aldehyde. However, the more common application involves the reaction of an external azide with an enolizable aldehyde.
| Aldehyde Substrate Type | Azide Substrate Type | Typical Catalyst | Reference |
|---|---|---|---|
| Enolizable Aliphatic Aldehydes | Aryl Azides | Secondary Amines (e.g., Proline) | beilstein-journals.org |
| Enolizable Aromatic Aldehydes | Aryl Azides | Tertiary Amines (e.g., DBU) | researchgate.net |
| α,β-Unsaturated Aldehydes | Aryl Azides | Secondary Amines | rsc.org |
Table 2: General substrate scope and catalytic systems for organocatalytic azide-aldehyde [3+2] cycloadditions.
Regiochemical Control and Diastereoselectivity
A key feature of the organocatalytic azide-aldehyde [3+2] cycloaddition is its high degree of regiochemical control. nih.gov The reaction typically yields the 1,4-disubstituted 1,2,3-triazole as the major or exclusive regioisomer. This regioselectivity is a significant advantage over the uncatalyzed thermal cycloaddition of azides and alkynes, which often produces a mixture of 1,4- and 1,5-regioisomers.
The observed regioselectivity can be rationalized by considering the electronic nature of the intermediates. In the enamine-catalyzed pathway, the β-carbon of the enamine is the most nucleophilic center, which preferentially attacks the terminal nitrogen of the azide. Subsequent cyclization and protonation lead to the 1,4-disubstituted triazole. A similar outcome is observed in the enolate-catalyzed reaction.
While diastereoselectivity is not relevant for the reaction of an achiral aldehyde like this compound with an achiral azide, it becomes an important consideration when chiral substrates or catalysts are used. Enantioselective versions of this reaction have been developed using chiral organocatalysts, allowing for the synthesis of enantioenriched triazole products. rice.edu
The high regioselectivity of this reaction makes it a powerful tool for the synthesis of well-defined triazole structures from readily available aldehydes and azides.
Reduction Reactions to Amines
The azide functional group in this compound can be readily reduced to a primary amine, yielding 3-aminopropanal. This transformation is a fundamental process in organic synthesis, providing access to valuable amino-aldehyde building blocks. However, the aldehyde group is also susceptible to reduction, and thus, chemoselective reduction of the azide is a key consideration. More commonly, both the azide and aldehyde are reduced, or the aldehyde is first protected before azide reduction. A common synthetic route involves the reduction of the related compound, 3-azidopropanol, to 3-aminopropanol.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to primary amines. This method typically involves the use of a metal catalyst and a hydrogen source, most commonly hydrogen gas.
Several catalytic systems have been shown to be effective for the reduction of azides:
Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for azide reduction. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate. The reaction conditions are generally mild, and the yields are often high to quantitative.
Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst is also highly effective for the hydrogenation of azides.
Raney Nickel (Raney Ni): This catalyst can be used for azide reduction, although it is often more reactive and may require milder conditions to avoid over-reduction of other functional groups.
The general reaction for the catalytic hydrogenation of an azide to an amine is as follows:
R-N₃ + H₂ --(Catalyst)--> R-NH₂ + N₂
A significant advantage of catalytic hydrogenation is that the only byproduct is nitrogen gas, which is easily removed from the reaction mixture, simplifying purification.
Below is a table summarizing common catalytic systems for the reduction of azides to amines.
| Catalyst | Hydrogen Source | Typical Solvent | General Yield | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas | Ethanol/Methanol | High to Quantitative | nottingham.ac.uk |
| PtO₂ | H₂ gas | Ethanol/Ethyl Acetate | High | nottingham.ac.uk |
| Raney Ni | H₂ gas | Ethanol | Good to High | nottingham.ac.uk |
Table 3: Common catalytic systems for the hydrogenation of azides to amines.
In the context of this compound, the aldehyde functionality would likely be reduced to an alcohol under many standard catalytic hydrogenation conditions, yielding 3-aminopropanol. To obtain 3-aminopropanal, a chemoselective reduction method or a protection-deprotection strategy for the aldehyde would be necessary.
Hydride Reducing Agents and Selectivity
The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: an aldehyde and an azide. The outcome of the reaction is highly dependent on the choice of the hydride reducing agent.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are known to be selective for aldehydes and ketones. masterorganicchemistry.com When this compound is treated with NaBH₄, the aldehyde group is preferentially reduced to a primary alcohol, yielding 3-azidopropanol. This selectivity arises because NaBH₄ is not typically strong enough to reduce the azide group under standard conditions. masterorganicchemistry.com The reaction is generally carried out in protic solvents like methanol or ethanol. commonorganicchemistry.com
In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the azide functionalities. This lack of selectivity would lead to the formation of 3-aminopropanol. Therefore, for the selective synthesis of 3-azidopropanol from this compound, sodium borohydride is the reagent of choice.
Other specialized hydride reagents have been developed for the chemoselective reduction of azides in the presence of other functional groups. For instance, dichloroborane-dimethyl sulfide (B99878) (BHCl₂·SMe₂) has been identified as a suitable reagent for reducing azides while leaving groups like ketones intact. researchgate.net However, for a substrate like this compound, the high reactivity of the aldehyde would likely still lead to its reduction. The selective reduction of the azide group in the presence of an aldehyde is more challenging and often requires protection of the aldehyde group first.
Table 1: Selectivity of Hydride Agents with this compound
| Hydride Reagent | Primary Functional Group Targeted | Primary Product | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehyde | 3-Azidopropanol | |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Azide | 3-Aminopropanol |
Staudinger Ligation and Aza-Wittig Reactions
The reaction of this compound with phosphines, such as triphenylphosphine (B44618) (PPh₃), initiates a sequence of reactions known as the Staudinger reaction, which can be followed by an aza-Wittig reaction. andrews.eduwikipedia.org This pathway is a powerful tool for the synthesis of nitrogen-containing compounds. mdpi.com
The first step is the classic Staudinger reaction, where the phosphine (B1218219) attacks the terminal nitrogen of the azide group. wikipedia.orgnih.gov This nucleophilic attack leads to the formation of a phosphazide (B1677712) intermediate, which is generally unstable and quickly loses a molecule of dinitrogen (N₂) to form a highly reactive iminophosphorane (also known as an aza-ylide). nih.govacgpubs.orgresearchgate.net In the case of this compound, the product is (3-oxopropyl)iminophosphorane. This intermediate is pivotal as it contains both the nucleophilic iminophosphorane and an electrophilic aldehyde within the same molecule. researchgate.net
The iminophosphorane generated from this compound is a versatile intermediate for aza-Wittig reactions. wikipedia.org In an intermolecular aza-Wittig reaction, the iminophosphorane can be reacted with an external aldehyde or ketone to form a new imine. andrews.edumdpi.com This allows for the coupling of the this compound-derived fragment with other molecules. For example, reacting the intermediate iminophosphorane with a separate carbonyl compound would yield an N-(3-oxopropyl)imine and triphenylphosphine oxide. thieme-connect.com
A significant aspect of the reactivity of the iminophosphorane derived from this compound is the competition between intramolecular and intermolecular aza-Wittig pathways. andrews.eduthieme-connect.com
Intramolecular Pathway: Due to the proximity of the aldehyde group, the iminophosphorane can react with itself in an intramolecular fashion. researchgate.netresearchgate.net This reaction leads to the formation of a cyclic imine, specifically a tetrahydropyridine (B1245486) derivative, and triphenylphosphine oxide. This cyclization is a key step in the synthesis of various nitrogen-containing heterocyclic systems. researchgate.netmolaid.com
Intermolecular Pathway: If a more reactive external carbonyl compound is introduced to the reaction mixture, or if reaction conditions (like high concentration) favor intermolecular reactions, the iminophosphorane will react with the external carbonyl. andrews.edu The choice between these two pathways can be controlled to synthesize either cyclic or acyclic imine products, making it a versatile synthetic strategy. andrews.eduthieme-connect.com Research has shown that derivatives of this compound can be condensed with other molecules, and the resulting azido-ketone can then be treated with triphenylphosphine to induce an intramolecular Staudinger/aza-Wittig reaction to form pyrroline (B1223166) derivatives. researchgate.net
Table 2: Products of Competing Aza-Wittig Pathways for (3-oxopropyl)iminophosphorane
| Pathway | Reactant(s) | Key Product Type |
|---|---|---|
| Intramolecular | (3-oxopropyl)iminophosphorane | Cyclic Imine (Tetrahydropyridine derivative) |
| Intermolecular | (3-oxopropyl)iminophosphorane + External Carbonyl (R₂C=O) | Acyclic Imine (R₂C=N-(CH₂)₂-CHO) |
Subsequent Reactions with Carbonyl Compounds
Rearrangement Reactions
The Schmidt reaction involves the acid-catalyzed reaction of an azide with an electrophile, such as a carbonyl group, which results in a rearrangement with the expulsion of nitrogen gas. organic-chemistry.orgwikipedia.org While the intermolecular reaction of alkyl azides with ketones can have limited utility, the intramolecular version is a powerful tool for constructing nitrogen-containing rings, such as lactams. nih.govsciencemadness.org
In the context of complex molecule synthesis, this compound can serve as a crucial building block for intramolecular Schmidt reactions. For instance, it can be used in tandem reaction sequences. A study demonstrated a tandem Prins/intramolecular Schmidt reaction where this compound reacted with another component under Lewis acid conditions (e.g., TiCl₄). nih.gov This one-pot sequence first formed a cyclobutanone (B123998) intermediate which then underwent an intramolecular Schmidt rearrangement, converting the azido-ketone into a tricyclic lactam core. This strategy was successfully applied to the formal synthesis of lepadiformine (B1252025) A and the total synthesis of lepadiformine C, showcasing the utility of this compound in building complex alkaloid frameworks. nih.gov The reaction proceeds via the activation of the aldehyde by the Lewis acid, followed by subsequent cyclization and rearrangement. nih.govnih.gov
Stereochemical Outcomes and Diastereocontrol
Curtius-Type Rearrangements (contextual, for derivatives)
While this compound itself does not directly undergo a Curtius rearrangement, its derivatives, specifically acyl azides derived from the corresponding carboxylic acid, are prime candidates for this transformation. nih.govmasterorganicchemistry.combyjus.com The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. nih.govorganic-chemistry.orgnih.gov
This reaction is mechanistically similar to the Schmidt reaction. byjus.com The key step involves the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas. masterorganicchemistry.commasterorganicchemistry.com A proposed mechanism involves the formation of an unstable acyl nitrene intermediate. nih.govnih.gov This rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov
For example, a Horner-Wadsworth-Emmons reaction with this compound can produce an enone, which can be further elaborated. nih.gov If this were converted to a carboxylic acid and then to an acyl azide, it would be a substrate for the Curtius rearrangement. nih.govnih.gov
Radical Azidonation Reactions
Information specifically detailing the use of this compound in radical azidonation reactions is not extensively available in the provided search results. However, organic azides, in general, can be synthesized from alcohols via radical pathways or other direct methods. organic-chemistry.org For instance, a method exists for the direct synthesis of organic azides from alcohols using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which proceeds under mild conditions. organic-chemistry.org While not a radical reaction, this illustrates alternative azidation strategies. Trialkylboranes are known to react with alkynylstannanes, which can involve radical intermediates, but this is a different context from the direct use of this compound in a radical azidonation. sci-hub.se
Reactivity of the Aldehyde Functional Group
The aldehyde functional group in this compound is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. unacademy.com
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. unacademy.cominflibnet.ac.in The carbonyl carbon of this compound is electrophilic due to the electronegativity of the oxygen atom and can be attacked by nucleophiles. unacademy.com This initial addition leads to a tetrahedral intermediate which is then typically protonated to yield an alcohol. unacademy.com
Common nucleophiles that react with aldehydes include organometallic reagents like Grignard reagents (R-Mg-X), which lead to the formation of secondary alcohols upon reaction with aldehydes like this compound. unacademy.com Other nucleophiles include enolates in aldol-type reactions and cyanide ions. libretexts.org The presence of the azide group is generally compatible with these transformations, allowing for the synthesis of more complex molecules containing both an azide and a newly formed alcohol or other functional group. organic-chemistry.org For example, 3-azidopropanol, a related compound, can be used in glycosylation reactions, highlighting the compatibility of the azido (B1232118) group with reactions at the hydroxyl/carbonyl end of the molecule. researchgate.net
Table 2: General Nucleophilic Addition Reactions of Aldehydes
| Nucleophile | Product Type | General Mechanism | Reference |
|---|---|---|---|
| Grignard Reagent (R-Mg-X) | Secondary Alcohol | Nucleophilic attack of the alkyl group on the carbonyl carbon, followed by protonation. | unacademy.com |
| Enolate Anion | β-Hydroxy Aldehyde/Ketone (Aldol Adduct) | Attack of the enolate on the carbonyl carbon to form a new C-C bond, followed by protonation. | libretexts.org |
| Cyanide Ion (CN⁻) | Cyanohydrin | Nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen. | unacademy.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Azidopropanol |
| 3-Bromo-1-propanol |
| Acrolein |
| Acyl azide |
| Aldehyde |
| Alkyne |
| Amide |
| Amine |
| Azide |
| Benzaldehyde |
| Benzoic acid |
| Butyryl chloride |
| Carbamate |
| Carbon dioxide |
| Carbonyl |
| Carboxylic acid |
| Crotonaldehyde |
| Cyanohydrin |
| Cyclobutanone |
| Cyclohexenone |
| Cylindricine |
| Dimethyl methylphosphonate |
| Enol |
| Enolate |
| Enone |
| Formaldehyde |
| Grignard reagent |
| Homoallylic alcohol |
| Hydrazoic acid |
| Iminium ion |
| Isocyanate |
| Ketone |
| Lactam |
| Lepadiformine |
| Lepadiformine A |
| Lepadiformine C |
| Neostenine |
| Nicotine |
| Nitrene |
| p-Methylbenzoic acid |
| Phenylacetaldehyde |
| Propanal |
| Stenine |
| Thioamide |
| Titanium tetrachloride |
| Triazole |
| Trimethylsilyloxy diene |
Oxidation to Carboxylic Acids and Derivatives
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-azidopropanoic acid. This transformation is typically achieved using common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. pressbooks.pub Another effective method involves the use of potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid. libretexts.org In this reaction, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. chemguide.co.uk To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde, the reaction is often carried out by heating the alcohol precursor under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk
The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the addition of an oxygen atom. chemguide.co.uk This process converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH).
| Oxidizing Agent | Conditions | Product |
| Potassium permanganate (KMnO₄) | Basic conditions | 3-Azidopropanoic acid salt |
| Chromium trioxide (CrO₃) | Acidic conditions | 3-Azidopropanoic acid |
| Potassium dichromate(VI) (K₂Cr₂O₇) | Dilute H₂SO₄, heat | 3-Azidopropanoic acid |
This table summarizes common reagents for the oxidation of this compound.
Reduction to Alcohols
The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 3-azidopropanol. This transformation is commonly accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reagents for this reduction. LiAlH₄ is a more potent reducing agent than NaBH₄. masterorganicchemistry.com Another class of reducing agents, alkoxyaluminum hydrides like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can also be used. These reagents are more chemoselective due to the electronic effects of the alkoxy ligands, which temper the reactivity of the aluminum hydride. ub.edu
The mechanism of aldehyde reduction by a complex metal hydride like LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by a workup step, typically with acid, to protonate the resulting alkoxide and yield the alcohol.
| Reducing Agent | Conditions | Product |
| Sodium borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | 3-Azidopropanol |
| Lithium aluminum hydride (LiAlH₄) | Aprotic solvent (e.g., THF), followed by acidic workup | 3-Azidopropanol |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aprotic solvent (e.g., THF) | 3-Azidopropanol |
This table outlines common reagents for the reduction of this compound.
Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations
The aldehyde functionality of this compound, which possesses α-hydrogens, can participate in aldol condensations. wikipedia.orgpw.live In a base-catalyzed aldol condensation, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. pw.live This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (an aldol addition product). pw.livemasterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.com
Crossed aldol condensations, involving two different aldehydes, can also be performed. wikipedia.orgpw.live To achieve a good yield of a single product, one of the aldehydes should not have α-hydrogens, thus being incapable of self-condensation. pw.live this compound has been utilized in asymmetric aldol reactions catalyzed by enzymes to produce precursors for pharmaceuticals. acs.org
Acylal Formation and Reactivity
Acylals, or 1,1-diacetates, are formed by the reaction of aldehydes with acetic anhydride (B1165640), typically in the presence of an acid catalyst. wikipedia.org This reaction serves as a method for protecting the aldehyde group. wikipedia.orgrsc.org Various catalysts, including solid acids like tungstosulfonic acid and Lewis acids such as bismuth triflate, have been shown to be effective. rsc.orgmdpi.com The reaction proceeds through the nucleophilic addition of acetic anhydride to the carbonyl group. rsc.org In some cases, a stable ether-like intermediate has been isolated and characterized, suggesting a potential mechanistic pathway for acylal formation. mdpi.com The deprotection of acylals to regenerate the aldehyde can also be achieved, often under aqueous acidic conditions. rsc.orgresearchgate.net
| Catalyst | Conditions | Key Features |
| Tungstosulfonic acid (TSA) | Neat or in solvent | Efficient solid acid catalyst |
| Bismuth triflate (Bi(OTf)₃·xH₂O) | Acetic anhydride | High conversion for aromatic aldehydes |
| Sulfated zirconia | Low temperatures | Chemoselective synthesis |
This table highlights various catalysts used in acylal formation from aldehydes.
Synergistic and Orthogonal Reactivity of Dual Functionalities
The presence of both an azide and an aldehyde group in this compound allows for a rich and varied chemistry, enabling selective transformations and complex molecule synthesis through tandem reactions.
Chemo- and Regioselective Transformations
The dual functionalities of this compound allow for chemo- and regioselective reactions, where one functional group reacts preferentially over the other. The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This reaction is highly specific and can be performed under mild conditions, leaving the aldehyde group intact for subsequent transformations.
Conversely, the aldehyde can be selectively targeted. Enzymes, for instance, exhibit high chemo- and regioselectivity, minimizing the need for protecting groups. acs.org In the synthesis of steroid derivatives, 3-azidopropanol (the reduction product of this compound) has been used in intramolecular Schmidt reactions to achieve regioselective ring expansions. researchgate.netresearchgate.net The choice of a chiral azido alcohol can even control the regiochemical outcome of the ring expansion. researchgate.netresearchgate.net
Tandem Reaction Sequences and Cascade Processes
The unique structure of this compound makes it a valuable substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, it has been used in a tandem Prins/Schmidt reaction to synthesize the core structures of marine alkaloids like lepadiformines. nih.gov In this sequence, a Prins addition involving the aldehyde is followed by an intramolecular Schmidt rearrangement of the azide, leading to the formation of complex cyclic systems. nih.gov
Another example is its use in a tandem Diels-Alder/azido-Schmidt reaction for the synthesis of Stemona alkaloids. nih.gov In this process, this compound is first converted to a triene, which then undergoes a Lewis acid-catalyzed Diels-Alder reaction followed by an azido-Schmidt rearrangement to form a lactam core. The stereochemical outcome of this tandem reaction can be influenced by the choice of Lewis acid. nih.gov Furthermore, this compound has been involved in amidoalkylation/Staudinger/aza-Wittig sequences to generate functionalized pyridine (B92270) derivatives. researchgate.net
Applications of 3 Azidopropanal in Advanced Organic Synthesis
As a Versatile Building Block in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless in 2001, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The azide-alkyne cycloaddition, a cornerstone of click chemistry, is particularly relevant to the applications of 3-azidopropanal. organic-chemistry.orgnih.gov
Synthesis of 1,2,3-Triazole Derivatives
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov this compound serves as a key azide-containing component in these reactions. The aldehyde functionality can be retained for further transformations or can be modified prior to the cycloaddition.
The reaction typically proceeds under mild conditions, often in aqueous solvents, and provides excellent yields of the triazole products. organic-chemistry.org The resulting 1,2,3-triazole ring is a stable aromatic system that can act as a rigid linker or participate in hydrogen bonding and dipole interactions with biological targets. nih.gov This has made triazoles prevalent in medicinal chemistry and materials science. nih.govbeilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |
| This compound | Terminal Alkyne | Copper(I) source | 1,4-Disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions. organic-chemistry.orgorganic-chemistry.org |
| Organic Azide (B81097) | Terminal Alkyne | Ruthenium complexes | 1,5-Disubstituted 1,2,3-triazole | Complements CuAAC by providing the other regioisomer. organic-chemistry.org |
Construction of Bioorthogonal Probes and Bioconjugates
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of this compound is a prime example of a bioorthogonal functional group. Its ability to undergo click chemistry in biological environments has led to its use in the development of probes and bioconjugates. nsf.gov
For instance, this compound can be used to label biomolecules. The aldehyde can be reacted with an amine-containing biomolecule to form an imine, which can then be reduced to a stable secondary amine. The appended azide group is then available for a subsequent click reaction with an alkyne-modified reporter molecule, such as a fluorophore. This strategy allows for the specific attachment of probes to proteins, lipids, and other cellular components. nsf.gov 3-Azidopropanol, a related compound, is also frequently used for these purposes. nsf.govlumiprobe.com
Construction of Complex Heterocyclic Systems
The dual reactivity of this compound makes it a valuable precursor for the synthesis of a variety of complex heterocyclic structures beyond simple triazoles. mdpi.comopenaccessjournals.com
Synthesis of Azido-Tetralins and Chromanes
Recent research has demonstrated the use of allylic azides in tandem reactions to create complex structures like azido-tetralins and chromanes. mdpi.com A stereoselective synthesis of 3-azido-tetralins and -chromanes has been achieved through a tandem allylic azide rearrangement and Friedel–Crafts alkylation. nih.gov This method takes advantage of equilibrating allylic azide isomers, which upon reaction with a silver catalyst, can cyclize to form these valuable heterocyclic motifs with high diastereoselectivity. nih.gov These structures are considered privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals. nih.gov
| Starting Material | Reaction Type | Product | Significance |
| Allylic azides with a pendant arene | Tandem allylic azide rearrangement/Friedel-Crafts alkylation | 3-Azido-tetralins and -chromanes | Stereoselective synthesis of medicinally relevant scaffolds. mdpi.comnih.gov |
Formation of Substituted Pyridines and Pyrimidinones
This compound has been utilized in multi-step sequences to generate substituted pyridines. researchgate.net One methodology involves the condensation of this compound with urea (B33335) and p-toluenesulfinic acid, followed by a series of reactions including a Staudinger/aza-Wittig sequence to ultimately yield 3,4-difunctionalized pyridines. researchgate.net The synthesis of substituted pyridines is of great interest as the pyridine (B92270) ring is a core component of many natural products and pharmaceuticals. researchgate.netnih.gov Additionally, related precursors can be used to synthesize pyrimidinones. beilstein-journals.org
Development of Diverse Heterocyclic Scaffolds
The strategic combination of multicomponent reactions (MCRs) with subsequent cyclization reactions provides a powerful approach for the rapid assembly of diverse heterocyclic scaffolds. nih.gov While direct examples involving this compound in complex MCRs for diverse scaffold generation are emerging, its bifunctional nature makes it an ideal candidate for such strategies. nih.govmdpi.com The aldehyde can participate in reactions like the Ugi or Petasis three-component reactions, while the azide remains available for a post-condensation click reaction or other transformations. nih.gov This modularity allows for the creation of complex molecular architectures from simple starting materials in a highly efficient manner. beilstein-journals.orgnih.gov
Precursor for Advanced Building Blocks and Natural Product Synthesis
The dual functionality of this compound makes it an ideal starting material for the construction of intricate molecular architectures. Its aldehyde group can participate in classic carbonyl chemistry, such as aldol (B89426) reactions, while the azide moiety serves as a handle for "click" chemistry or can be reduced to a primary amine.
Pyranoid Building Blocks via Aldolase-Catalyzed Reactions
The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) has been effectively utilized in the synthesis of pyranoid building blocks using this compound. nih.govresearchgate.netresearchgate.net DERA, a class I aldolase, catalyzes the reversible aldol addition of an aldehyde donor to an acceptor aldehyde. acs.org In a notable application, a sequential aldol addition of this compound to acetaldehyde, catalyzed by DERA, yields a deoxy-azidoethyl pyranose. nih.gov This enzymatic reaction is highly stereoselective, a crucial aspect for the synthesis of chiral molecules. nih.govacs.org The resulting pyranose structure can be further modified, for instance, through oxidation to a lactone, creating a versatile building block for various synthetic endeavors. nih.gov This chemoenzymatic strategy offers a powerful and efficient route to complex pyranoid structures that are valuable in medicinal chemistry. nih.govresearchgate.net
Synthesis of Statin Side Chains and Analogues
Statins are a class of cholesterol-lowering drugs that feature a characteristic 3,5-dihydroxy acid side chain with two chiral centers. csic.esacs.org The synthesis of these side chains with high stereochemical purity is a significant challenge. acs.org this compound has emerged as a key precursor in the chemoenzymatic synthesis of these crucial side chains. nih.govresearchgate.net
The deoxy-azidoethyl pyranose, synthesized via the DERA-catalyzed reaction of this compound and acetaldehyde, can be oxidized to a lactone. nih.gov This lactone serves as a direct precursor for the side chains of widely used statins like atorvastatin (B1662188) and rosuvastatin (B1679574). nih.govresearchgate.net The use of DERA ensures the correct stereochemistry at the newly formed chiral centers, which is essential for the pharmacological activity of the statins. csic.esnih.gov While alternative biocatalytic routes exist, the pathway involving this compound is recognized for its efficiency, although the hazardous nature of the azido (B1232118) compound is a consideration. csic.es
Table 1: Key Intermediates in Statin Side Chain Synthesis from this compound
| Precursor | Enzyme | Intermediate | Application |
| This compound, Acetaldehyde | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Deoxy-azidoethyl pyranose | Precursor to statin side chains |
| Deoxy-azidoethyl pyranose | (Oxidation) | Deoxy-azidoethyl pyranose lactone | Direct precursor for atorvastatin and rosuvastatin side chains |
Total Synthesis of Complex Alkaloids and Bioactive Molecules
The principles demonstrated in the synthesis of statin side chains can be extended to the total synthesis of other complex natural products, including alkaloids. jnu.edu.cnbeilstein-journals.orgmdpi.comresearchgate.netnih.gov While direct examples of this compound in the total synthesis of specific alkaloids are not extensively detailed in the provided context, its role as a versatile building block is clear. The ability to introduce both an amino group (via reduction of the azide) and a carbon chain extension (via the aldehyde) makes it a powerful tool for constructing the nitrogen-containing heterocyclic core structures common to many alkaloids. beilstein-journals.org The stereocontrol offered by enzymatic reactions involving aldehyde precursors is invaluable in assembling the often complex, polycyclic frameworks of these bioactive molecules. jnu.edu.cnmdpi.com
Integration into Polymer and Materials Science Research
The azide functionality of this compound is particularly well-suited for applications in polymer and materials science, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. google.com
Functionalization of Polymeric Architectures via Click Chemistry
"Click" chemistry provides a highly efficient and selective method for modifying polymers. google.comrsc.org Polymers can be prepared with pendant azide groups, which can then be "clicked" with a wide variety of alkyne-containing molecules to introduce specific functionalities. acs.orgresearchgate.net For instance, a polymer can be synthesized from an azido-functionalized monomer like 3-azidopropyl methacrylate. researchgate.net The resulting poly(3-azidopropyl methacrylate) can then be functionalized by reacting it with various alkynes, such as propargyl alcohol, to introduce hydroxyl groups along the polymer backbone. google.comresearchgate.net This post-polymerization modification strategy allows for the creation of a diverse range of functional polymers from a single parent polymer, maintaining the original chain length and molecular weight distribution. rsc.org This method has been used to attach various functional groups and even to create more complex architectures like graft copolymers. google.comresearchgate.net
Table 2: Examples of Polymer Functionalization via Click Chemistry
| Azide-Containing Polymer | Alkyne Reagent | Resulting Functional Group |
| Poly(3-azidopropyl methacrylate) | Propargyl alcohol | Hydroxyl (-OH) |
| Poly(3-azidopropyl methacrylate) | Propargyl triphenylphosphonium bromide | Triphenylphosphonium bromide |
| Poly(3-azidopropyl methacrylate) | Propargyl 2-bromoisobutyrate | 2-bromoisobutyrate |
| Poly(3-azidopropyl methacrylate) | 4-Pentynoic acid | Carboxylic acid (-COOH) |
Synthesis of Hyperbranched Polymers and Dendrimers
Hyperbranched polymers (HBPs) and dendrimers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.orgscielo.org Their unique properties, such as low viscosity and high solubility, make them attractive for various applications, including drug delivery. rsc.orgnih.gov The synthesis of these complex architectures can be facilitated by click chemistry. frontiersin.org
While the direct use of this compound in a one-pot synthesis of hyperbranched polymers is not explicitly detailed, its derivatives are instrumental. For example, an AB2-type monomer, where 'A' is an alkyne and 'B' is an azide, can be polymerized to form a hyperbranched structure. The azide functionality, which can be derived from precursors like 3-azidopropanol, is crucial for the step-growth polycondensation that leads to the hyperbranched architecture. scielo.orgfrontiersin.org The Huisgen 1,3-dipolar cycloaddition between the azide and alkyne groups drives the polymerization, allowing for the construction of these complex, three-dimensional polymers. frontiersin.org This approach offers a facile, one-pot synthesis method for creating materials with a high density of functional groups. rsc.org
Development of Polyamine Derivatives
This compound serves as a key building block in the synthesis of diverse polyamine derivatives, primarily through strategies involving imine formation followed by reduction. researchgate.netnih.gov This method provides a versatile route to complex polyamines by leveraging the reactivity of the aldehyde group on this compound and the latent amine functionality of the azide group.
A notable application involves the reaction of this compound with a diamine to form a Schiff base (an imino-azide), which is then subjected to selective reduction. researchgate.net Research has demonstrated this pathway using 2-butyne-1,4-diamine, which reacts with this compound in methanol (B129727) to yield the corresponding imino-azide intermediate. researchgate.netmdpi.comresearchgate.net This intermediate is not typically isolated but is directly treated with various reducing agents to afford different types of polyamine structures. researchgate.net
The choice of reducing agent is critical as it dictates the final product. For instance:
Sodium cyanoborohydride (NaBH₃CN) reduces the imine bond, leaving the azide and alkyne functionalities intact, to produce an azido alkyne derivative. researchgate.net
Lithium aluminum hydride (LiAlH₄) reduces both the imine and the azide group, resulting in a triaminoalkene. researchgate.netmdpi.com
Triphenylphosphine (B44618) (Ph₃P) , through a Staudinger reaction, reduces the azide to a primary amine, yielding a tri-amino alkyne. researchgate.netmdpi.com
This strategic approach allows for the synthesis of polyamines with varying degrees of saturation and functionality, starting from the versatile this compound precursor. researchgate.net
Table 1: Synthesis of Polyamine Derivatives from this compound
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Product Type |
| 2-Butyne-1,4-diamine | This compound / MeOH | Imino-azide | Sodium cyanoborohydride (NaBH₃CN) / MeOH | Azido alkyne | Azido Polyamine |
| 2-Butyne-1,4-diamine | This compound / MeOH | Imino-azide | Lithium aluminum hydride (LiAlH₄) / THF | Triaminoalkene | Unsaturated Polyamine |
| 2-Butyne-1,4-diamine | This compound / MeOH | Imino-azide | Triphenylphosphine (Ph₃P) / THF | Tri-amino alkyne | Unsaturated Polyamine |
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 3 Azidopropanal
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for the comprehensive characterization of 3-azidopropanal. These techniques offer a non-destructive means to probe the chemical environment of individual atoms and bonds within the molecule, confirming its structure and providing data on the electronic and vibrational states of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of the aldehyde and azido-substituted propyl chain.
In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.5 and 10.0 ppm. One experimental finding reports this aldehyde proton signal at δ 9.78 ppm. The protons of the aliphatic chain also give rise to distinct signals that provide information about their chemical environment and proximity to the electron-withdrawing azide (B81097) and aldehyde groups.
| Proton | Chemical Shift (δ) ppm (Typical) | Reported Chemical Shift (δ) ppm |
| Aldehyde (-CHO) | 9.5 - 10.0 | 9.78 |
This table is based on generally accepted chemical shift ranges and specific reported data.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the highly deshielded region of the spectrum, generally between δ 190 and 200 ppm. oregonstate.edu The carbon atom directly attached to the azide group (C-3) is also shifted downfield due to the electronegativity of the nitrogen atoms.
| Carbon | Chemical Shift (δ) ppm (Typical) |
| Carbonyl (C=O) | 190 - 200 |
| Azido-bearing (C-N₃) | ~48-50 |
This table is based on generally accepted chemical shift ranges.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the propanal backbone. hmdb.calibretexts.orgpbsiddhartha.ac.in A COSY spectrum would show correlations between adjacent protons in the aliphatic chain, while an HSQC spectrum would link each proton to its directly attached carbon atom. While specific 2D NMR data for this compound is not widely published, these standard techniques are crucial for unambiguous structural elucidation. libretexts.orgresearchgate.net
¹³C NMR Chemical Shifts of Carbonyl and Azido-Bearing Carbons
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly effective for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies. orgchemboulder.comstudymind.co.uk In this compound, the azide and carbonyl groups exhibit strong, distinct absorption bands.
The most prominent feature in the IR spectrum of an azide-containing compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. researchgate.net This band typically appears in the region of 2100–2200 cm⁻¹. For this compound, a characteristic azide peak has been noted at 2095 cm⁻¹. The position and intensity of this peak are sensitive to the local molecular environment. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) (Typical) | Reported Wavenumber (cm⁻¹) |
| Azide Asymmetric Stretch (N₃) | 2100 - 2200 | 2095 |
| Carbonyl Stretch (C=O) | ~1700 | Not specified |
This table is based on generally accepted vibrational frequency ranges and specific reported data.
Carbonyl Stretch Frequencies and Environmental Effects
The carbonyl (C=O) stretching vibration is a prominent and informative feature in the infrared (IR) spectrum of this compound, typically appearing in the range of 1650-1850 cm⁻¹. libretexts.org This absorption is characteristically strong due to the significant dipole moment of the carbonyl bond. spectroscopyonline.com The precise frequency of this vibration is sensitive to the molecule's structural and electronic environment.
The environment surrounding the this compound molecule can influence its carbonyl stretching frequency. Factors such as solvent polarity and hydrogen bonding can cause shifts in the observed frequency. For instance, in a more polar solvent, the carbonyl stretch frequency is likely to shift to a lower wavenumber (a "red shift"). This is because polar solvents can stabilize the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen, which slightly weakens and lengthens the C=O bond, thus lowering the energy required for the stretching vibration.
Conjugation with a double bond or an aromatic ring is known to decrease the carbonyl stretching frequency due to electron delocalization, which reduces the double-bond character of the C=O bond. While this compound itself does not have a conjugated system, this principle highlights the sensitivity of the carbonyl group to its electronic surroundings. The presence of the electron-withdrawing azide group three carbons away is expected to have a minor inductive effect on the carbonyl group, but this is generally less pronounced than direct conjugation.
A summary of typical carbonyl stretching frequencies for aldehydes is presented in the table below. The exact value for this compound would be determined experimentally and can be influenced by the factors discussed.
Table 1: Typical Infrared Absorption Frequencies for Aldehydes
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1740 - 1720 |
| Aldehyde C-H Stretch | 2830 - 2695 (often two peaks) |
Data sourced from general spectroscopic principles. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. msu.edu
Fragmentation Pathways and Structural Confirmation
In the mass spectrum of this compound, the molecular ion (the molecule with one electron removed) is expected, though it may be of low intensity or absent, which is common for aldehydes. libretexts.org The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aldehydes involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu
For this compound (C₃H₅N₃O), key fragmentation pathways would likely include:
Loss of a hydrogen atom (H•): This would result in a fragment ion with a mass-to-charge ratio (m/z) one unit less than the molecular ion. This is a common fragmentation for aldehydes. libretexts.org
Loss of the formyl radical (•CHO): This cleavage results in a fragment ion with an m/z of 29 units less than the molecular ion. libretexts.org
McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule. wikipedia.org In this compound, this would involve the transfer of a hydrogen from the azido-bearing carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
Cleavage of the C-C bond alpha to the carbonyl group: This would lead to the formation of an acylium ion.
Fragmentation involving the azide group: The azide group itself can fragment, often with the loss of a molecule of nitrogen (N₂), which has a mass of 28.
The specific fragmentation pattern observed serves as a "fingerprint" for this compound, allowing for its identification and structural confirmation. msu.edu
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. innovareacademics.in Unlike standard mass spectrometry which provides the nominal mass, HRMS can measure the mass of ions with very high accuracy, typically to within a few parts per million (ppm). innovareacademics.inchimia.ch This high precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. colorado.edu
For this compound, with a molecular formula of C₃H₅N₃O, the exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. innovareacademics.in A close match between the calculated and measured mass confirms the elemental composition of the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For organic molecules, the most common electronic transitions are π → π* and n → π*. libretexts.org
Aldehydes, such as this compound, typically exhibit two characteristic UV absorption bands:
A weak absorption band in the region of 275-295 nm resulting from the "forbidden" n → π* transition. This involves the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding π* orbital. libretexts.org
An intense absorption band around 180-190 nm corresponding to the π → π* transition, which involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. libretexts.org
The presence of the azide group is not expected to significantly shift these absorptions into the visible range, meaning this compound is colorless. The UV-Vis spectrum is primarily useful for confirming the presence of the carbonyl chromophore and for quantitative analysis using the Beer-Lambert law. wikipedia.orglibretexts.org
Theoretical and Computational Chemistry
Computational chemistry provides theoretical insights into the structural, electronic, and spectroscopic properties of molecules, complementing experimental findings. pku.edu.cn
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgimperial.ac.uk DFT calculations can be employed to predict various properties of this compound, including its geometry, vibrational frequencies, and electronic spectra.
In the context of spectroscopic characterization, DFT calculations can:
Predict Infrared Spectra: By calculating the vibrational frequencies, one can obtain a theoretical IR spectrum. The calculated frequency for the carbonyl stretch can be compared with the experimental value. DFT can also help in assigning other vibrational modes in the spectrum. The accuracy of these calculations depends on the chosen functional (e.g., B3LYP) and basis set. arxiv.orgresearchgate.net
Simulate UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima in a UV-Vis spectrum. This can aid in the interpretation of the experimental spectrum and the assignment of the observed electronic transitions.
Determine Molecular Properties: DFT can be used to calculate various molecular properties such as bond lengths, bond angles, dipole moments, and charge distributions, providing a detailed picture of the molecule's structure and reactivity.
By comparing the results of DFT calculations with experimental data from IR, Mass, and UV-Vis spectroscopy, a more complete and accurate understanding of the chemical and physical properties of this compound can be achieved.
Prediction of Reactivity and Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and exploring potential reaction pathways of this compound. DFT calculations can be used to predict reaction pathways for various transformations, such as nucleophilic substitutions, by determining activation energies and identifying intermediates. For instance, the azide group can participate in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. DFT can predict the regioselectivity and activation energies for these cycloadditions.
The aldehyde functionality, on the other hand, allows for reactions like aldol (B89426) additions. researchgate.netnih.gov Theoretical calculations can elucidate the stereochemical outcome of such reactions by modeling the transition states. researchgate.net Furthermore, this compound can undergo reduction of the azide to an amine or oxidation of the aldehyde to a carboxylic acid. Computational models can help predict the feasibility and selectivity of these transformations under different reaction conditions.
One notable application is in the synthesis of polyamine derivatives, where this compound reacts with diamines to form iminoazides, which can be subsequently reduced to produce various polyamines. mdpi.comresearchgate.net Computational studies can model the reaction steps, including the initial imine formation and subsequent reduction. mdpi.comresearchgate.net Additionally, in the synthesis of complex heterocyclic systems, this compound is a key precursor. For example, it can be used in a sequence of reactions including condensation, Staudinger reaction, and aza-Wittig reaction to form functionalized pyrrolines and pyridines. researchgate.netresearchgate.netresearchgate.netresearchgate.net Theoretical modeling can provide insights into the mechanisms of these intricate, multi-step transformations. researchgate.netresearchgate.net
A summary of computationally predictable reactions involving this compound is presented below:
| Reaction Type | Reacting Group(s) | Predicted Outcome | Computational Method |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Formation of triazoles | DFT |
| Aldol Addition | Aldehyde | Formation of β-hydroxy azides | DFT |
| Reduction | Azide | Formation of 3-aminopropanal | Not specified |
| Oxidation | Aldehyde | Formation of 3-azidopropanoic acid | Not specified |
| Imine Formation | Aldehyde | Formation of iminoazides | Not specified |
| Staudinger/Aza-Wittig Reaction | Azide, Aldehyde (in sequence) | Formation of N-heterocycles | Not specified |
Energetic Profiles of Transition States and Intermediates
A critical aspect of understanding reaction mechanisms is the characterization of the energetic landscape, including the energies of reactants, products, transition states, and any intermediates. Computational methods like ab initio calculations and DFT are powerful tools for this purpose.
For this compound, these methods can compute the torsional potentials and energy barriers for conformational changes, predicting the relative stability of different conformers (e.g., gauche vs. anti) and the transition states connecting them. In the context of its reactions, such as the Diels-Alder/Schmidt reaction cascade, calculations can determine the energies of the transition states for both the cycloaddition and the subsequent rearrangement, helping to explain the observed product distribution. nih.gov For instance, MM2 calculations have been used to estimate the relative energies of different stereoisomers of products derived from this compound, providing insight into their thermodynamic stability. nih.gov
DFT calculations are particularly useful for predicting activation energies and the energies of intermediates in reactions like nucleophilic substitutions or cycloadditions. This information is crucial for understanding reaction kinetics and selectivity. For example, in the sequential aldol addition catalyzed by 2-deoxy-d-ribose-5-phosphate aldolase (B8822740) (DERA), molecular docking studies have been used to rationalize the higher reactivity of certain aldehydes by comparing their docking energies in the enzyme's active site, with predictions that this compound would be a highly effective substrate. nih.gov
The following table provides examples of energetic parameters that can be computationally determined for reactions involving this compound:
| Reaction | Computational Method | Calculated Parameters |
| Conformational Isomerization | Ab initio, DFT | Torsional potentials, energy barriers, relative conformer energies |
| Diels-Alder/Schmidt Reaction | MM2, DFT | Transition state energies, relative product energies |
| Nucleophilic Substitution | DFT | Activation energies, intermediate energies |
| Enzyme-Catalyzed Aldol Addition | Molecular Docking | Substrate docking energies |
Electronic Structure Analysis and Molecular Orbital Theory
The reactivity of this compound is fundamentally governed by its electronic structure. Molecular orbital (MO) theory provides a framework for understanding this, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular importance in predicting how the molecule will interact with other reagents.
Computational methods can calculate the energies and visualize the spatial distribution of these frontier orbitals. The azide group, being electron-rich, contributes significantly to the HOMO, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the aldehyde group lowers the energy of the LUMO, which is localized on the carbonyl carbon, making it a prime target for nucleophiles.
More advanced analyses, such as Natural Bond Orbital (NBO) analysis, can provide a more detailed picture of the charge distribution and bonding interactions within the molecule. This can help to quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the azide group.
While specific computational studies detailing the electronic structure of this compound are not abundant in the provided search results, the principles of MO theory can be applied. For example, in cycloaddition reactions, the symmetry and energy of the frontier orbitals of this compound and the reacting partner determine whether the reaction is "allowed" or "forbidden" under thermal or photochemical conditions. archive.org
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations are excellent for studying static properties and reaction mechanisms at the level of individual molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
This compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational space of the molecule, identifying the most populated conformations and the dynamics of interconversion between them. This is achieved by solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. By analyzing the trajectory of the simulation, one can determine the preferred torsional angles and the time scales of conformational changes. This dynamic perspective complements the static picture provided by quantum mechanical calculations of conformer energies. researchgate.net
The solvent can have a profound impact on the reactivity and conformational equilibrium of a molecule. archive.org MD simulations are particularly well-suited for studying these effects explicitly. By including solvent molecules in the simulation box, one can observe how the solvent interacts with different parts of the this compound molecule.
For example, polar solvents can stabilize polar transition states, thereby accelerating certain reactions. MD simulations can provide insights into the specific hydrogen bonding and electrostatic interactions between the solvent and the solute that are responsible for this stabilization. Analysis of radial distribution functions (RDFs) from the simulation can quantify the extent of solvation around the azide and aldehyde groups. This information is crucial for accurately predicting reaction rates and equilibria in solution.
Conformational Analysis and Dynamic Behavior
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving organic azides like this compound. These studies provide deep insights into transition states, reaction intermediates, and energetic pathways that are often difficult to capture through experimental methods alone. By modeling these reactions at a molecular level, researchers can predict selectivity, understand catalytic cycles, and rationalize divergent mechanistic pathways based on subtle changes in reactant structure.
Azide-Allene Cycloaddition Mechanisms
The 1,3-dipolar cycloaddition between an azide and an allene (B1206475) is a fundamental reaction for synthesizing nitrogen-containing heterocycles. Computational studies have been pivotal in understanding the nuanced mechanisms of this transformation. While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous compounds like aryl and methyl azides provides a robust framework for its expected reactivity.
DFT calculations, using functionals such as M08-HX, ωB97X-D, and B3LYP, have consistently shown that the thermal, uncatalyzed cycloaddition between organic azides and allenes proceeds through a nonpolar, one-step mechanism. researchgate.netnih.govnih.gov These computational approaches are effective in predicting the site- and regio-selectivity of the reaction by calculating the energy barriers of the various possible transition states. researchgate.netnih.gov
In a detailed computational analysis of the cascade cyclization of 1-azidohepta-3,4,6-trienes, the initial azide-allene [3+2] cycloaddition was identified as the rate-limiting step in the sequence. nih.gov Subsequent loss of dinitrogen from the resulting triazoline intermediate was found to be a concerted process. nih.gov Studies on the reaction between methyl azide and various allenes further support that the formation of 1,5-adducts is typically favored both kinetically and thermodynamically. mdpi.com The reliability of these computational models is often validated by the semi-quantitative agreement between calculated activation barriers and experimental outcomes. researchgate.netnih.gov
| Reactants | Computational Method | Key Finding | Calculated Activation Barrier (kcal/mol) | Source |
|---|---|---|---|---|
| Arylazides + Substituted Allenes | M08-HX, ωB97X-D, B3LYP | Prediction of site- and regio-selectivity via transition state analysis. | Not specified in abstract, but differences in barriers used for prediction. | researchgate.netnih.gov |
| 1-Azidohepta-3,4,6-triene (Azido Allene) | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d,p) | Initial [3+2] cycloaddition is the rate-limiting step of the cascade reaction. | ~23.4 (for cycloaddition) | nih.gov |
| Methyl Azide + Propadiene | BP86/TZ2P | Formation of the 1,5-adduct is kinetically and thermodynamically favored. | Not specified | mdpi.com |
Hemoprotein-Mediated Catalysis
Hemoproteins, such as myoglobin (B1173299) and cytochromes P450, have been engineered to catalyze a range of abiological nitrene transfer reactions using organic azides as precursors. nih.govosti.gov Computational studies have been crucial in mapping the catalytic cycles and identifying key reactive intermediates.
A proposed general mechanism for P450-catalyzed C-H amination involves the binding of the organic azide to the reduced ferrous heme center, followed by nitrogen extrusion to form a putative iron-nitrenoid intermediate. nih.gov This highly reactive species then proceeds to functionalize C-H bonds, often through a stepwise hydrogen atom abstraction and radical rebound pathway. nih.gov
In the case of myoglobin-catalyzed azide reduction, a combination of spectroscopy and quantum mechanical calculations identified a reactive, anionic S=0 ferrous amide intermediate. acs.org This species, the first of its kind to be characterized within a protein scaffold, is a key part of the catalytic cycle, where its rate-limiting protonation yields the final amine product. acs.org These computational and mechanistic insights are vital for guiding future enzyme engineering efforts to develop more efficient nitrene transferases for synthetic applications. acs.orgresearchgate.net
| Enzyme System | Reaction Type | Key Computationally Studied Intermediate | Mechanistic Insight | Source |
|---|---|---|---|---|
| Cytochrome P450 | Intramolecular C-H Amination | Iron-Nitrenoid Species | Proceeds via H-atom abstraction/radical rebound; azide activation can be rate-limiting. | nih.gov |
| Myoglobin | Azide Reduction | Anionic Ferrous Amide | Characterized by QM calculations; its protonation is the rate-limiting step. | acs.org |
| Myoglobin Variants | Intramolecular C-H Amidation | Heme-Carbene Adduct (by analogy) | Computational analysis helps elucidate the enantiodetermining steps. | researchgate.net |
Ring Expansion Mechanistic Divergence
Ring expansion reactions involving organic azides often proceed through nitrene intermediates, leading to complex rearrangements. Computational studies have been instrumental in understanding how the structure of the azide can cause a reaction to diverge down different mechanistic pathways, yielding entirely different products.
A clear example of this divergence was demonstrated in the reaction of a cyclopentadienyl-substituted alumole with different organic azides. rsc.orgrsc.orgnih.gov DFT calculations revealed two distinct mechanisms based on the azide's substituent:
With Trimethylsilyl (B98337) Azide : The reaction proceeds through a pathway involving the elimination of dinitrogen (N₂), which has a calculated energy barrier of 28.7 kcal/mol. nih.gov This high barrier is overcome due to the propensity of the silyl (B83357) group to undergo a 1,2-migration, which facilitates N₂ loss and results in the insertion of only the "NSiMe₃" unit into the ring. rsc.orgnih.gov
With Aryl Azides : The aryl group is less prone to migration. rsc.org Consequently, the high-energy pathway of N₂ elimination is inaccessible. Instead, the reaction favors a direct insertion of the terminal azide nitrogen into the Al-C bond, preserving the N-N bond and incorporating the entire azo substituent into the final product. rsc.orgnih.gov
This substituent-dependent mechanistic switch is a classic case of kinetic control, where the relative activation barriers, as determined by computational modeling, dictate the observed product. rsc.org Similarly, extensive computational work on the ring expansion of phenylnitrene (from phenyl azide) has confirmed a two-step mechanism involving cyclization to a benzazirine intermediate, followed by ring-opening to a ketenimine, with the initial cyclization being the rate-determining step. acs.org
| Reaction System | Azide Substituent | Mechanistic Pathway | Key Activation Barrier (ΔG‡) | Outcome | Source |
|---|---|---|---|---|---|
| Alumole + Organic Azide | Trimethylsilyl (SiMe₃) | N₂ Elimination Pathway | 28.7 kcal/mol | Ring expansion with "NR" insertion | nih.gov |
| Aryl (e.g., Mesityl) | Direct Insertion Pathway | >57.4 kcal/mol (for N₂ elimination) | Ring expansion with "N=N-Ar" insertion | nih.gov | |
| Phenylnitrene (from Phenyl Azide) | Phenyl | Cyclization to Azirine | ~5.6 kcal/mol | Ring expansion to Azepine | acs.org |
Sustainable and Green Chemistry Aspects in 3 Azidopropanal Research
Development of Environmentally Benign Synthetic Protocols
One common route begins with the nucleophilic substitution of 3-chloropropanol or 3-bromopropanol with sodium azide (B81097). unimelb.edu.aursc.org To make this step more environmentally benign, researchers have explored alternative solvent systems. For instance, replacing volatile organic solvents with mixtures of acetone (B3395972) and water or using phase-transfer catalysts like tetrabutylammonium (B224687) hydrogensulfate in water can lead to cleaner reactions and easier product isolation. unimelb.edu.aursc.orggoogle.com Another approach involves the direct addition of hydrazoic acid to acrolein, which can be a more direct route but requires careful handling of the toxic and explosive hydrazoic acid. researchgate.net
The subsequent oxidation of 3-azidopropanol to 3-azidopropanal traditionally uses chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), which are toxic and generate hazardous waste. The development of greener oxidation methods is a key focus area, with researchers investigating milder and more selective oxidizing agents to avoid toxic byproducts.
A comparison of different synthetic approaches for the precursor, 3-azidopropanol, highlights the shift towards greener conditions.
Atom Economy and Waste Minimization in Transformations
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. baseclick.eubeeindia.gov.in Reactions with high atom economy are inherently less wasteful. wikipedia.orgomu.edu.tr
The transformations of this compound, particularly its use in cycloaddition reactions, are often cited as examples of high atom economy. The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," involves the reaction of an azide, such as this compound, with an alkyne to form a triazole ring. mdpi.com This type of reaction is exceptionally atom-economical as all atoms from both reactants are incorporated into the final product, generating no byproducts. wikipedia.orgmdpi.com
Waste minimization strategies extend beyond atom economy to include the reduction or elimination of waste at its source. ijcps.orgbeilstein-journals.org In the context of this compound synthesis and use, this involves:
Source Reduction : Choosing synthetic pathways that inherently produce less waste, such as addition reactions over substitution reactions where possible. mdpi.com
Recycling : Implementing procedures to recover and reuse solvents and unreacted starting materials. mdpi.com
Process Modification : Optimizing reaction conditions (e.g., temperature, pressure, reactant ratios) to maximize selectivity towards the desired product and minimize the formation of side products. nih.gov
The azide-alkyne cycloaddition is a prime example of an atom-economical reaction.
Atom Economy Calculation for Azide-Alkyne Cycloaddition: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the reaction of this compound with a generic alkyne, since all atoms are incorporated into the triazole product, the atom economy is 100%. beeindia.gov.in
Catalytic Strategies for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, which reduces energy consumption and waste. beilstein-journals.org In the chemistry of this compound, catalytic strategies are crucial, particularly for its key application in click chemistry.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a significant improvement over the thermal Huisgen cycloaddition, as it proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer under mild conditions. acsgcipr.org Research has focused on developing more sustainable copper catalyst systems. This includes the use of heterogeneous catalysts, such as copper(I) iodide supported on a polymer resin like Amberlyst® A21. nih.govnih.gov These supported catalysts offer significant advantages:
Ease of Separation : The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification and reducing solvent use for chromatography. nih.gov
Reusability : The solid-supported catalyst can often be recovered and reused for multiple reaction cycles, improving cost-effectiveness and reducing metal waste.
Beyond copper, other catalytic systems are being explored for reactions involving azides, aiming to replace potentially toxic or expensive metals with more abundant and benign alternatives. unimelb.edu.au
Solvent-Free or Alternative Solvent Approaches
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of a chemical process. A key goal of green chemistry is to replace these solvents with safer alternatives or to eliminate them entirely.
For reactions involving this compound, several greener approaches have been demonstrated:
Solvent-Free Reactions : The synthesis of triazoles from azides and alkynes has been successfully performed under solvent-free conditions, often with microwave irradiation or using a solid-supported catalyst. nih.gov This "flash" synthesis method can dramatically reduce reaction times and eliminate solvent waste. nih.gov
Water as a Solvent : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The CuAAC reaction is notably compatible with aqueous conditions, which is particularly advantageous for biological applications. mdpi.combeilstein-journals.org
Benign Organic Solvents : When an organic solvent is necessary, the focus shifts to more environmentally benign options. Ethanol, a renewable bio-based solvent, has been used successfully in the synthesis of complex molecules derived from azido-alcohols.
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is another promising alternative solvent. It is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed and recycled. beilstein-journals.org
Biocatalysis for Sustainable Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. mdpi.com Enzymes operate under mild conditions (physiological temperature and pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. rsc.org This makes them highly attractive from a green chemistry perspective.
The application of biocatalysis in the synthesis and transformation of azido-compounds is an emerging field. Research has shown the potential for enzymes to be used in reactions involving molecules structurally related to this compound. For example:
An enzyme, Ser238Asp, was used to catalyze a reaction involving 3-azidopropionaldehyde (this compound) and acetaldehyde.
The lipase (B570770) Novozyme®-435 has been employed for the highly selective deacetylation of a complex azido-ribofuranose derivative, a transformation that would be challenging using conventional chemical methods. rsc.org This demonstrates the ability of enzymes to selectively modify molecules containing the azide functional group without interfering with it. rsc.org
These examples underscore the potential for developing enzymatic pathways for the synthesis or derivatization of this compound, which could offer a highly selective and environmentally friendly alternative to traditional synthetic methods. rsc.org
Continuous Flow Manufacturing Methodologies
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, is a powerful technology for green and sustainable chemical manufacturing. This approach offers several advantages over traditional batch processing, especially for handling potentially hazardous reagents like organic azides.
Key benefits of using continuous flow for reactions with this compound include:
Enhanced Safety : The small volume of the reactor at any given time significantly minimizes the risk associated with the accumulation of unstable intermediates or explosive azides. acsgcipr.org
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and reduced side reactions.
Scalability : Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward and predictable than scaling up a batch reactor. acsgcipr.org
Automation and Integration : Flow systems can be easily automated and integrated into multi-step syntheses, allowing for the production of complex molecules in a single, streamlined process without isolating intermediates.
The synthesis of 1,2,3-triazoles via CuAAC has been efficiently translated to continuous flow systems, using packed-bed reactors containing a solid-supported copper catalyst. acsgcipr.org This methodology allows for the safe, efficient, and scalable production of triazole derivatives, highlighting a key green manufacturing strategy applicable to this compound. acsgcipr.org
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 3-Azidopropanal, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or oxidation of precursor compounds. For example, 3-azidopropylamine can be synthesized via azide substitution of a halogenated propanamine derivative under controlled conditions (e.g., 14 hours at 90°C) . Key variables include solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometric ratios of reagents like sodium azide. Yield optimization requires monitoring reaction progress via TLC or GC-MS, with purification steps (e.g., column chromatography) critical for removing unreacted azide salts.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- NMR : The aldehyde proton in this compound appears as a singlet near δ 9.5–10.0 ppm in H NMR, while the azide group () does not exhibit direct proton signals. NMR confirms the aldehyde carbon at δ ~190–200 ppm.
- IR : The azide stretch () shows a sharp peak near 2100–2200 cm, and the aldehyde C=O stretch appears at ~1700 cm.
- MS : ESI-MS or EI-MS can detect the molecular ion peak ( ~99 for ) and fragmentation patterns (e.g., loss of from the azide group).
Cross-validation with computational spectroscopy (e.g., DFT calculations) enhances accuracy .
Q. What are the stability considerations for this compound under varying storage conditions (temperature, light, solvent)?
- Methodological Answer : this compound is prone to decomposition via azide group degradation or aldehyde oxidation. Stability studies should:
- Use accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) to assess thermal stability.
- Monitor UV-Vis absorbance (240–300 nm) for degradation byproducts.
- Compare solvent effects: polar aprotic solvents (e.g., DMSO) may stabilize the azide group better than protic solvents .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT : Calculate transition states for azide-alkyne cycloadditions (CuAAC) to predict regioselectivity and activation energies.
- MD Simulations : Model solvation effects on reaction kinetics in aqueous vs. organic media.
- QSPR Models : Correlate substituent effects on the aldehyde moiety with reaction efficiency. Validate predictions experimentally using kinetic assays (e.g., monitoring via NMR) .
Q. What experimental strategies resolve contradictions in literature data on this compound’s toxicity and biocompatibility?
- Methodological Answer :
- Systematic Review : Meta-analyze existing cytotoxicity studies (e.g., IC values in mammalian cell lines) to identify outliers.
- Dose-Response Studies : Conduct in vitro assays (MTT, apoptosis markers) under standardized conditions (e.g., pH 7.4, 37°C).
- Mechanistic Probes : Use fluorescent azide tags (e.g., BODIPY) to track cellular uptake and sublocalization .
Q. How can this compound be integrated into multifunctional drug delivery systems, and what analytical methods validate its release kinetics?
- Methodological Answer :
- Conjugation : Link this compound to polymers (e.g., PEG) via pH-sensitive hydrazone bonds.
- Release Kinetics : Use HPLC-UV to quantify aldehyde release in simulated physiological buffers.
- In Vivo Tracking : Radiolabel the azide group () for PET imaging of biodistribution .
Data Contradiction and Reproducibility
Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?
- Methodological Answer : Variations arise from differences in:
- Purification Methods : Silica gel chromatography vs. distillation.
- Azide Source : Sodium azide purity (<99% may introduce side reactions).
- Reaction Monitoring : Real-time FTIR vs. endpoint sampling.
Standardized protocols (e.g., ASTM guidelines) and inter-lab validation studies are recommended .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound due to its azide and aldehyde functionalities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
